molecular formula C24H26ClNO2 B12041540 Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355421-12-4

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Cat. No.: B12041540
CAS No.: 355421-12-4
M. Wt: 395.9 g/mol
InChI Key: PYECGCIRNWUOBC-UHFFFAOYSA-N
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Description

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.933 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science.

Preparation Methods

The synthesis of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous-flow conditions to scale up the synthesis while maintaining compound purity .

Chemical Reactions Analysis

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, tetrahydrofuran, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

Properties

CAS No.

355421-12-4

Molecular Formula

C24H26ClNO2

Molecular Weight

395.9 g/mol

IUPAC Name

heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H26ClNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3

InChI Key

PYECGCIRNWUOBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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